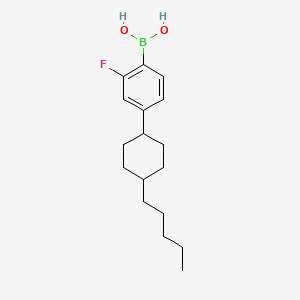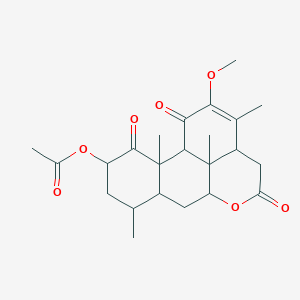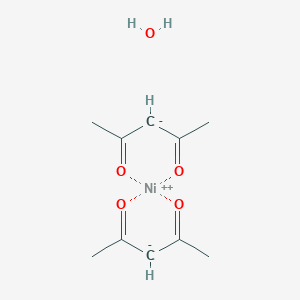
Nickel(II) acetylacetonate xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) acetylacetonate xhydrate is a coordination complex with the formula [Ni(acac)2]·xH2O, where acac represents the acetylacetonate anion (C5H7O2−) derived from the deprotonation of acetylacetone. This compound is typically a dark green paramagnetic solid that is soluble in organic solvents such as toluene . It is widely used in various fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Nickel(II) acetylacetonate xhydrate can be synthesized through several methods:
Reaction with Nickel Salts: One common method involves reacting acetylacetone with nickel chloride hexahydrate or nickel hydroxide, followed by crystallization.
Industrial Production: Industrially, the compound is produced by similar methods but on a larger scale, often involving more controlled environments to ensure purity and yield.
Analyse Chemischer Reaktionen
Nickel(II) acetylacetonate xhydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Catalytic Reactions: It is used as a catalyst in several organic transformations, including the oligomerization of alkenes and the conversion of acetylene to cyclooctatetraene.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and sometimes the presence of co-reactants like aldehydes . Major products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
Nickel(II) acetylacetonate xhydrate has a wide range of applications in scientific research:
Biology and Medicine: While its direct applications in biology and medicine are limited, its role as a catalyst in organic synthesis can indirectly contribute to the development of pharmaceuticals.
Wirkmechanismus
The mechanism by which Nickel(II) acetylacetonate xhydrate exerts its effects is primarily through its ability to form coordination complexes. The nickel ion in the center coordinates with the oxygen atoms of the acetylacetonate ligands, forming a stable chelate ring. This coordination allows the compound to participate in various catalytic and synthetic processes, facilitating reactions by stabilizing transition states and intermediates .
Vergleich Mit ähnlichen Verbindungen
Nickel(II) acetylacetonate xhydrate can be compared with other metal acetylacetonates, such as:
- Cobalt(II) acetylacetonate
- Copper(II) acetylacetonate
- Iron(III) acetylacetonate
These compounds share similar coordination chemistry but differ in their specific reactivities and applications. For instance, cobalt(II) acetylacetonate is often used as a catalyst in epoxidation reactions, while copper(II) acetylacetonate is used in polymerization reactions . This compound is unique in its ability to form stable complexes and its wide range of applications in both organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C10H16NiO5 |
|---|---|
Molekulargewicht |
274.92 g/mol |
IUPAC-Name |
nickel(2+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/2C5H7O2.Ni.H2O/c2*1-4(6)3-5(2)7;;/h2*3H,1-2H3;;1H2/q2*-1;+2; |
InChI-Schlüssel |
JEUVTGBDNGWAIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[[4-amino-2-[[1-[2-[[2-[[1-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B12325923.png)
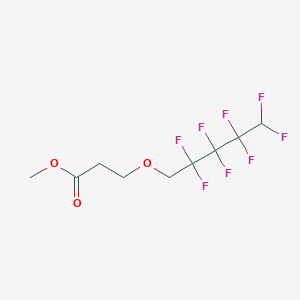
![Sodium;3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12325929.png)
![2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide](/img/structure/B12325936.png)
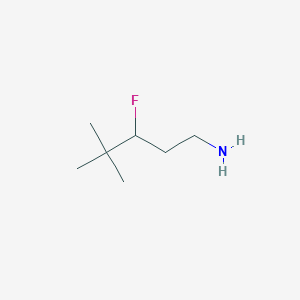
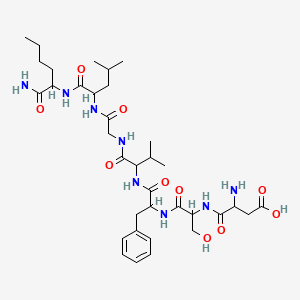
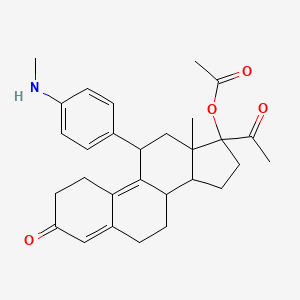
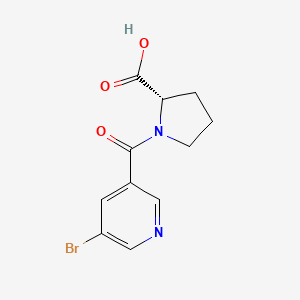
![5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12325972.png)
![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12325980.png)
![(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B12326000.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12326011.png)
